molecular formula C8H14N2O2 B2416067 5-Ethyl-3,3-dimethylpiperazine-2,6-dione CAS No. 1869175-38-1

5-Ethyl-3,3-dimethylpiperazine-2,6-dione

Cat. No.: B2416067
CAS No.: 1869175-38-1
M. Wt: 170.212
InChI Key: QBAVSHRRUDMKHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,3-dimethylpiperazine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular heterocyclization . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,3-dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 5-Ethyl-3,3-dimethylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperazine-2,6-dione: A similar compound with a different alkyl group at the 5-position.

    5-Methyl-3,3-dimethylpiperazine-2,6-dione: Another derivative with a methyl group instead of an ethyl group at the 5-position.

Uniqueness

5-Ethyl-3,3-dimethylpiperazine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethyl-3,3-dimethylpiperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-4-5-6(11)9-7(12)8(2,3)10-5/h5,10H,4H2,1-3H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAVSHRRUDMKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)C(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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